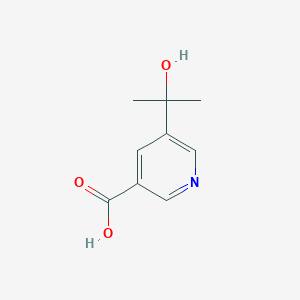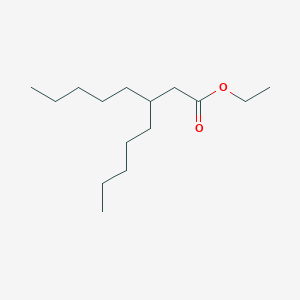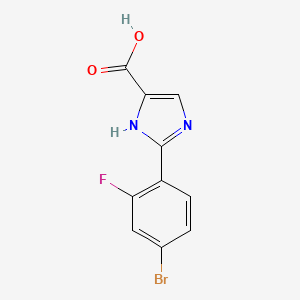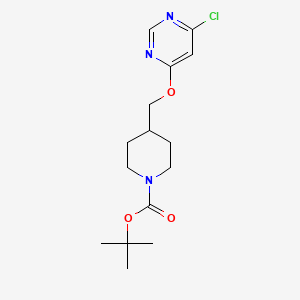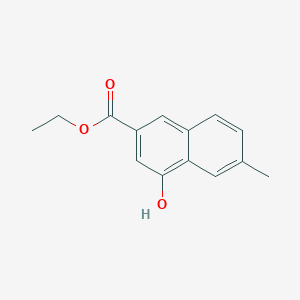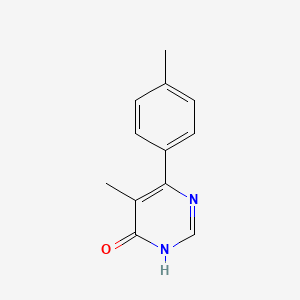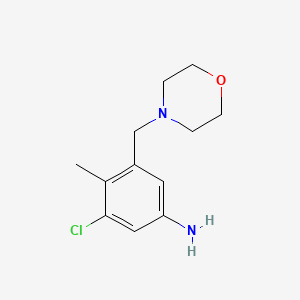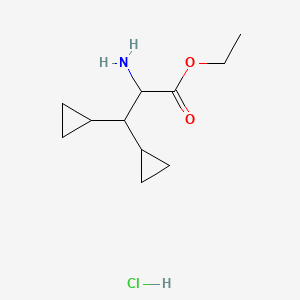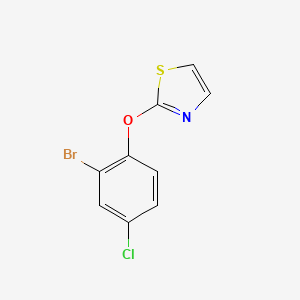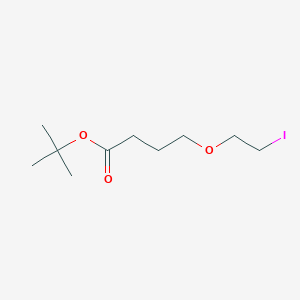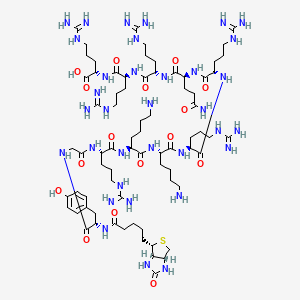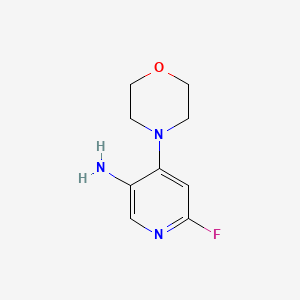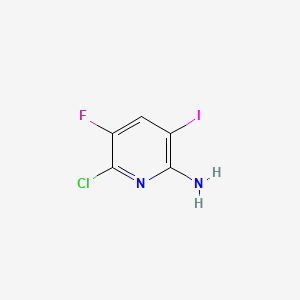
6-Chloro-5-fluoro-3-iodopyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-5-fluoro-3-iodopyridin-2-amine is a heterocyclic organic compound with the molecular formula C5H3ClFIN2 and a molecular weight of 272.45 g/mol . This compound is part of the pyridine family, characterized by a six-membered ring containing one nitrogen atom. The presence of chlorine, fluorine, and iodine substituents on the pyridine ring makes this compound particularly interesting for various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-5-fluoro-3-iodopyridin-2-amine typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method includes halogenation reactions where pyridine is sequentially treated with chlorine, fluorine, and iodine sources under controlled conditions . The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using automated reactors to control temperature, pressure, and reaction time. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-5-fluoro-3-iodopyridin-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine, fluorine, and iodine) can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) and potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized pyridine derivatives, while oxidation and reduction can lead to the formation of different pyridine oxides or reduced pyridine compounds .
Scientific Research Applications
6-Chloro-5-fluoro-3-iodopyridin-2-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of 6-Chloro-5-fluoro-3-iodopyridin-2-amine involves its interaction with specific molecular targets and pathways. The presence of halogen atoms can enhance the compound’s ability to interact with biological macromolecules, potentially leading to inhibition of enzyme activity or disruption of cellular processes . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile: Another halogenated pyridine derivative with similar structural features.
6-Chloro-2-fluoro-3-iodopyridine: A closely related compound with a similar halogenation pattern.
Uniqueness
6-Chloro-5-fluoro-3-iodopyridin-2-amine is unique due to the specific combination of chlorine, fluorine, and iodine substituents on the pyridine ring. This unique halogenation pattern can impart distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C5H3ClFIN2 |
|---|---|
Molecular Weight |
272.45 g/mol |
IUPAC Name |
6-chloro-5-fluoro-3-iodopyridin-2-amine |
InChI |
InChI=1S/C5H3ClFIN2/c6-4-2(7)1-3(8)5(9)10-4/h1H,(H2,9,10) |
InChI Key |
BRBOOKFVHCYYKD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NC(=C1I)N)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


